Dibenzo[b,d]selenophen-3-ylboronic acid
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Overview
Description
Dibenzo[b,d]selenophen-3-ylboronic acid: is an organoboron compound that features a selenophene ring fused with two benzene rings and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction of dibenzo[b,d]selenophene with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for Dibenzo[b,d]selenophen-3-ylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]selenophen-3-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenophene ring to selenol derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Dibenzo[b,d]selenophen-3-ylboronic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Research into its use in drug development, particularly for its potential anticancer properties.
Industry: Utilized in the synthesis of materials for organic electronics and other advanced materials.
Mechanism of Action
The mechanism by which Dibenzo[b,d]selenophen-3-ylboronic acid exerts its effects primarily involves its role in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the selenophene ring, which can stabilize the transition state and improve reaction efficiency .
Comparison with Similar Compounds
- Dibenzo[b,d]furan-3-ylboronic acid
- Dibenzo[b,d]thiophen-3-ylboronic acid
Comparison:
- Dibenzo[b,d]selenophen-3-ylboronic acid features a selenium atom in the heterocyclic ring, which imparts unique electronic properties compared to its sulfur and oxygen analogs.
- Dibenzo[b,d]furan-3-ylboronic acid has an oxygen atom, making it less reactive in certain conditions but more stable.
- Dibenzo[b,d]thiophen-3-ylboronic acid contains a sulfur atom, which can influence its reactivity and stability differently from the selenium-containing compound .
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, scientific research, and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials and biologically active compounds.
Properties
Molecular Formula |
C12H9BO2Se |
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Molecular Weight |
274.98 g/mol |
IUPAC Name |
dibenzoselenophen-3-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H |
InChI Key |
UTIVOHBGCXNZKD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3[Se]2)(O)O |
Origin of Product |
United States |
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